molecular formula C10H12F3N B13259260 Propyl[(3,4,5-trifluorophenyl)methyl]amine

Propyl[(3,4,5-trifluorophenyl)methyl]amine

Cat. No.: B13259260
M. Wt: 203.20 g/mol
InChI Key: UBPDLZQIFKOSAW-UHFFFAOYSA-N
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Description

Propyl[(3,4,5-trifluorophenyl)methyl]amine: is an organic compound with the molecular formula C10H12F3N. This compound features a propyl group attached to a benzylamine structure, where the benzene ring is substituted with three fluorine atoms at the 3, 4, and 5 positions. The presence of fluorine atoms significantly influences the compound’s chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propyl[(3,4,5-trifluorophenyl)methyl]amine typically involves the reaction of 3,4,5-trifluorobenzyl chloride with propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Propyl[(3,4,5-trifluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

Propyl[(3,4,5-trifluorophenyl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of Propyl[(3,4,5-trifluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

    Benzylamine: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    3,4,5-Trifluorobenzylamine: Similar structure but without the propyl group, affecting its reactivity and applications.

    Propylamine: Lacks the benzyl and fluorine components, making it less versatile in chemical synthesis.

Uniqueness: Propyl[(3,4,5-trifluorophenyl)methyl]amine is unique due to the combined presence of the propyl group, benzylamine structure, and trifluoromethyl substitutions. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

N-[(3,4,5-trifluorophenyl)methyl]propan-1-amine

InChI

InChI=1S/C10H12F3N/c1-2-3-14-6-7-4-8(11)10(13)9(12)5-7/h4-5,14H,2-3,6H2,1H3

InChI Key

UBPDLZQIFKOSAW-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC(=C(C(=C1)F)F)F

Origin of Product

United States

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